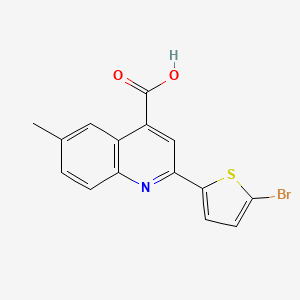
2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid, commonly known as BTMQ, is a heterocyclic compound that contains a quinoline ring system. It is a derivative of 2-thienyl and is used in various scientific research applications due to its unique properties. In
Mechanism of Action
The mechanism of action of BTMQ involves the inhibition of topoisomerase II, which is an essential enzyme involved in DNA replication and repair. Topoisomerase II cleaves the DNA double helix, allowing the strands to rotate and unwind. BTMQ binds to the cleavage complex of topoisomerase II, preventing the enzyme from re-ligating the DNA strands. This leads to the accumulation of DNA breaks, which ultimately leads to cell death.
Biochemical and Physiological Effects:
BTMQ has been shown to have potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, which is a programmed cell death process. Moreover, BTMQ has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTMQ in lab experiments is its potency as a topoisomerase II inhibitor. This allows for the study of the mechanism of action of this enzyme and the development of potential anti-cancer drugs. However, one of the limitations of using BTMQ is its solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of BTMQ in scientific research. One potential direction is the development of BTMQ derivatives with improved solubility and potency. Moreover, BTMQ can be used as a tool to study the mechanism of action of other enzymes involved in DNA replication and repair. Additionally, BTMQ can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, 2-(5-bromo-2-thienyl)-6-methyl-4-quinolinecarboxylic acid, or BTMQ, is a heterocyclic compound that has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of topoisomerase II, which is involved in DNA replication and repair. BTMQ has been shown to have anti-tumor activity in various cancer cell lines and has potential applications in cancer therapy. Moreover, BTMQ has been used as a tool to study the mechanism of action of topoisomerase II and other enzymes involved in DNA replication and repair.
Synthesis Methods
The synthesis of BTMQ involves the reaction between 2-thienylboronic acid and 6-methyl-4-chloroquinolinecarboxylic acid in the presence of a palladium catalyst. This reaction leads to the formation of BTMQ as a yellow solid. The purity of BTMQ can be improved by recrystallization from ethanol.
Scientific Research Applications
BTMQ has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. BTMQ has been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Moreover, BTMQ has been used as a probe to study the binding sites of topoisomerase II and to investigate the mechanism of action of this enzyme.
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)20-13/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWOSTOUNYUDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

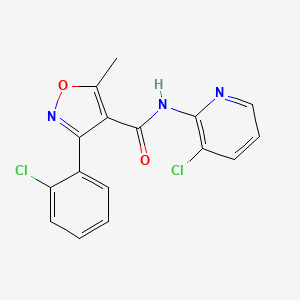
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5745140.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)

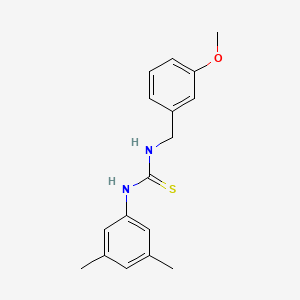
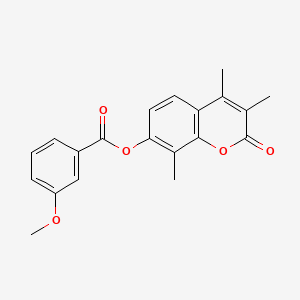
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
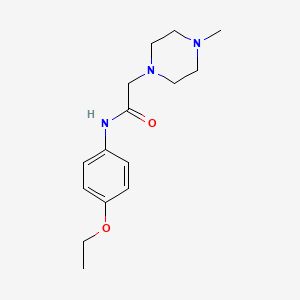
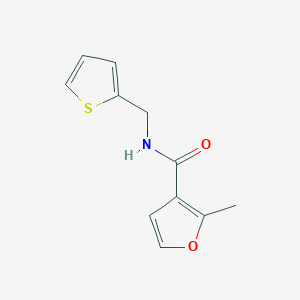
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)